

7-Fluoro-6-methoxyquinoline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-Depth Technical Guide to **7-Fluoro-6-methoxyquinoline**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.^[1] Its rigid, bicyclic aromatic system provides a versatile template for interacting with various biological targets. The strategic functionalization of this core is a cornerstone of modern drug design. Among the most impactful modifications is the introduction of fluorine atoms and methoxy groups. Fluorine, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.^[2] Concurrently, the methoxy group acts as a hydrogen bond acceptor and can modulate solubility and electronic properties.

This guide focuses on **7-Fluoro-6-methoxyquinoline**, a heterocyclic building block that synergistically combines these features. We will explore its fundamental properties, spectroscopic signature, synthetic pathways, and critical role as a scaffold in the development of targeted therapeutics, particularly in oncology and infectious diseases. This document is designed for researchers and drug development professionals, providing not just data, but the scientific rationale behind the application of this versatile intermediate.

Part 1: Core Physicochemical and Structural Properties

The utility of a chemical scaffold in drug discovery begins with a thorough understanding of its intrinsic properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from synthetic accessibility to pharmacokinetic profiles.

The structure of **7-Fluoro-6-methoxyquinoline** features a quinoline core with a methoxy group at the 6-position and a fluorine atom at the 7-position. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzo portion of the ring system dictates its electronic distribution and reactivity.

Diagram 1: Chemical Structure of **7-Fluoro-6-methoxyquinoline**

Caption: Chemical structure of **7-Fluoro-6-methoxyquinoline**.

The key physicochemical properties are summarized in the table below. The predicted XLogP3 value of 2.3 suggests moderate lipophilicity, a desirable trait for oral bioavailability, balancing aqueous solubility with membrane permeability.^[3]

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ FNO	[3] [4]
Molecular Weight	177.17 g/mol	[3]
CAS Number	887769-91-7	[3] [5]
Appearance	(Predicted) White to off-white solid	N/A
SMILES	COc1=C(C=C2C(=C1)C=CC=N2)F	[4]
InChI Key	SNKVC SRTSDJDKK-UHFFFAOYSA-N	[4] [5]
Predicted XLogP3	2.3	[4]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	2 (N, O)	[3]

Part 2: Spectroscopic Characterization

Structural elucidation and confirmation of synthesized compounds rely on a suite of spectroscopic techniques.[\[6\]](#) For **7-Fluoro-6-methoxyquinoline**, a combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint. While experimental spectra are batch-specific, the expected features can be reliably predicted from the structure.

Technique	Feature	Expected Observation & Rationale
¹ H NMR	Aromatic Protons	Signals expected between δ 7.0-8.8 ppm. The protons at C5 and C8 will likely appear as distinct singlets or narrow doublets due to the substitution pattern. Protons on the pyridine ring (C2, C3, C4) will show characteristic coupling patterns.
Methoxy Protons		A sharp singlet integrating to 3H is expected around δ 3.9-4.1 ppm, typical for an aryl methyl ether.
¹³ C NMR	Aromatic Carbons	10 distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to F and O (C7 and C6) will be significantly shifted. The C-F bond will induce characteristic splitting (¹ JCF, ² JCF, etc.).
Methoxy Carbon		A signal around δ 56 ppm is expected for the -OCH ₃ carbon.
¹⁹ F NMR	Fluorine	A singlet is expected, as there are no adjacent protons to couple with. Its chemical shift will be characteristic of an aryl fluoride.
IR Spectroscopy	C-O Stretch	A strong absorption band around 1200-1275 cm ⁻¹

corresponding to the aryl-alkyl ether stretch.

C=N/C=C Stretch Multiple sharp bands in the 1500-1650 cm^{-1} region, characteristic of the quinoline aromatic system.

C-F Stretch An absorption band, typically strong, in the 1000-1300 cm^{-1} region.

Mass Spec. (EI) Molecular Ion (M^+) A prominent peak at $\text{m/z} = 177$, corresponding to the molecular weight of the compound.[4]

This multi-faceted spectroscopic analysis is a self-validating system; the data from each technique must converge to confirm the identity and purity of the target compound.[7][8]

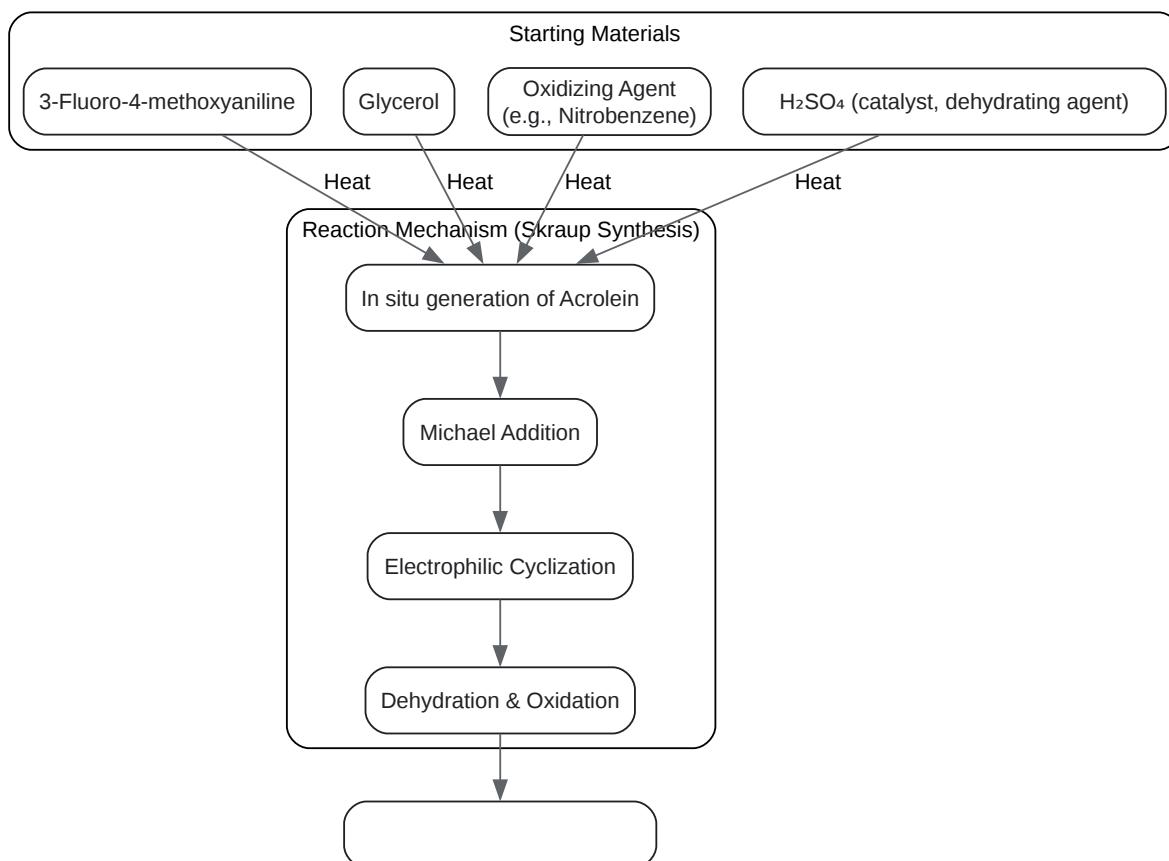
Part 3: Synthesis and Reactivity

Proposed Synthetic Workflow

While multiple routes to substituted quinolines exist, a robust and scalable approach is critical for drug development. Drawing from established methodologies for related fluoroquinolines, a plausible synthesis for **7-Fluoro-6-methoxyquinoline** can be designed starting from commercially available 3-fluoro-4-methoxyaniline.[9][10] A modified Skraup or Doebner-von Miller reaction, which involves the condensation of an aniline with α,β -unsaturated carbonyl compounds (often generated *in situ* from glycerol), is a classic and effective method.

The causality behind this choice lies in its efficiency and use of readily available starting materials. The cyclization is typically promoted by a dehydrating agent like sulfuric acid and an oxidizing agent to form the aromatic quinoline ring.

Diagram 2: Proposed Synthesis of **7-Fluoro-6-methoxyquinoline**

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Caption: Workflow for the proposed Skraup synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating laboratory-scale synthesis. Each step includes checkpoints and rationale.

- Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-fluoro-4-methoxyaniline (1.0 eq).
 - Rationale: Ensuring anhydrous conditions prevents unwanted side reactions with the sulfuric acid.
- Reaction Setup: Add concentrated sulfuric acid (approx. 2.5 eq) slowly and carefully while cooling the flask in an ice bath. Add nitrobenzene (1.2 eq) as the oxidizing agent.
 - Rationale: The initial addition of acid is highly exothermic. Nitrobenzene is a common choice, though others can be used.
- Glycerol Addition: Add glycerol (approx. 3.0 eq) dropwise via the dropping funnel.
 - Rationale: The reaction of glycerol with hot sulfuric acid generates acrolein in situ, the key electrophile for the condensation. Adding it slowly controls the initial exothermic reaction.
- Cyclization and Aromatization: Heat the mixture carefully to 120-130 °C and maintain for 3-4 hours. The reaction is vigorous initially.
 - Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting aniline spot indicates reaction completion.
- Work-up and Isolation: Cool the reaction mixture and pour it cautiously into a large volume of ice water. Steam distill to remove the excess nitrobenzene.
 - Rationale: Steam distillation is an effective method for removing high-boiling, water-immiscible impurities.
- Purification: Make the remaining solution alkaline with concentrated sodium hydroxide solution to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography on silica gel.
 - Rationale: Basification deprotonates the quinoline nitrogen, reducing its water solubility and causing it to precipitate. Purification is essential to remove byproducts and achieve

the required purity for subsequent applications.

- Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Part 2.

Reactivity

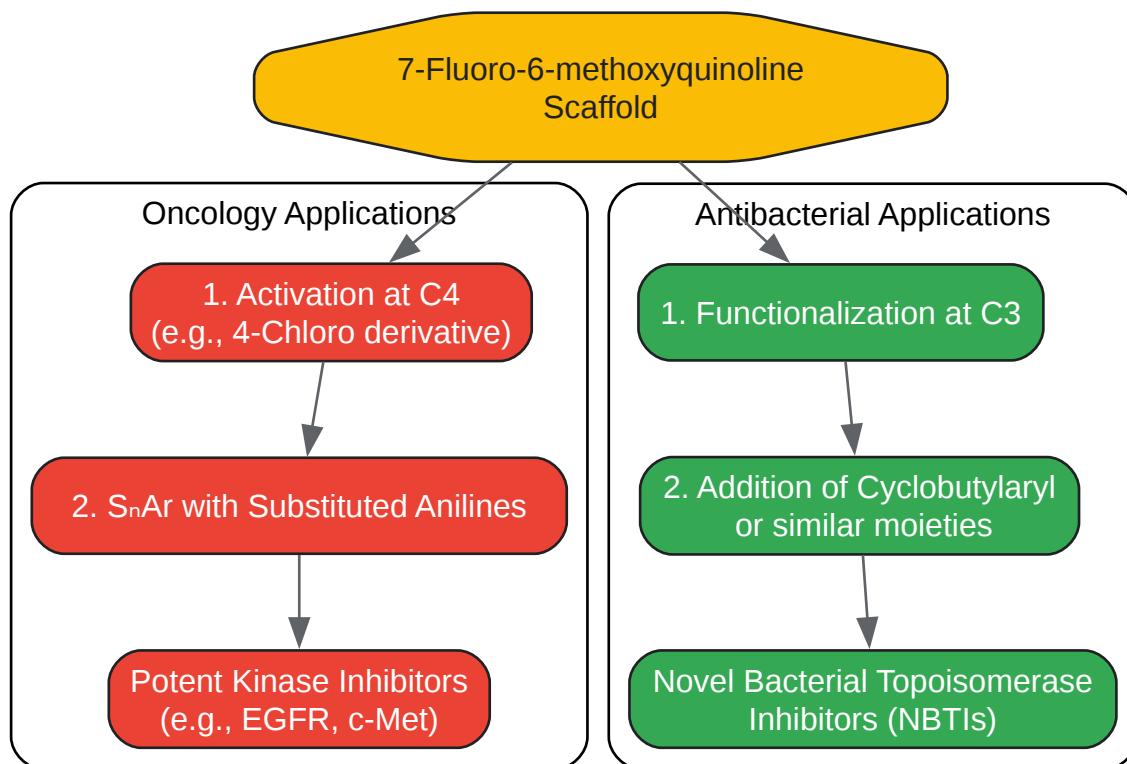
The reactivity of **7-Fluoro-6-methoxyquinoline** is primarily exploited in two ways:

- Nucleophilic Aromatic Substitution (S_nAr): While the parent compound is not highly activated for S_nAr , it can be readily converted to a more reactive intermediate. For example, oxidation to the N-oxide followed by treatment with $POCl_3$ can introduce a highly reactive chlorine atom at the 4-position. This 4-chloro-**7-fluoro-6-methoxyquinoline** is an excellent substrate for S_nAr reactions with amines, thiols, and other nucleophiles, a key strategy for building libraries of kinase inhibitors.[11][12]
- Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the electron-donating methoxy group. Electrophilic substitution (e.g., nitration, halogenation) would be directed primarily to the 5-position, which is ortho to the methoxy group and activated, though steric hindrance could play a role.

Part 4: Applications in Medicinal Chemistry

7-Fluoro-6-methoxyquinoline is not an end-product but a high-value scaffold for generating diverse, biologically active molecules. Its derivatives have shown significant promise in oncology and bacteriology.

Diagram 3: Role as a Core Scaffold in Drug Discovery



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Caption: **7-Fluoro-6-methoxyquinoline** as a versatile starting point.

Anticancer Agents: Kinase Inhibitors

The quinoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen at position 1 acts as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. Derivatives of **7-Fluoro-6-methoxyquinoline** are key intermediates in this area.

- Mechanism of Action: Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are overactive in cancer cells, leading to uncontrolled proliferation. Small molecules can bind to the ATP pocket of the kinase domain, inhibiting its function.
- Synthetic Strategy: As described, the 4-position of the quinoline is typically functionalized with a substituted aniline moiety.^[13] The 6-methoxy and 7-fluoro groups play a critical role in fine-tuning the molecule's properties. The 6-methoxy group often enhances solubility and can form additional interactions in the binding pocket, while the 7-fluoro group can improve

metabolic stability and cell permeability.[14] Research on 7-fluoro-4-anilinoquinolines has demonstrated potent cytotoxic activities against cancer cell lines like HeLa and BGC823.[13]

Antibacterial Agents: Topoisomerase Inhibitors

The emergence of antibiotic resistance necessitates the development of new classes of antibacterial agents. Novel bacterial topoisomerase inhibitors (NBIs) represent a promising class, and fluoroquinolone derivatives are at the forefront of this research.[15]

- Mechanism of Action: Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology during replication. Their inhibition leads to rapid bacterial cell death. Quinolone-based compounds are known to target these enzymes.[16][17]
- Structural Insights: Studies on 3-fluoro-6-methoxyquinoline derivatives have shown that they can be potent inhibitors of both gyrase and Topoisomerase IV.[15] The quinoline core is essential for enzyme binding, while substituents are optimized to enhance potency and spectrum of activity. Compound 14 from one such study, a cyclobutylaryl-substituted NBTI, demonstrated excellent activity against *S. aureus* (including MRSA) both in vitro and in vivo. [15] This highlights the potential of the 7-fluoro isomer scaffold in the same therapeutic space.

Part 5: Safety and Handling

While specific toxicological data for **7-Fluoro-6-methoxyquinoline** is not readily available, it should be handled with the care afforded to all novel research chemicals.[18] As a guideline, the safety profile of the related intermediate, **4-Chloro-7-fluoro-6-methoxyquinoline**, indicates potential hazards.

- Hazard Statements (for 4-chloro derivative): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Recommended Handling Procedures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Fluoro-6-methoxyquinoline is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its structure is intelligently designed by the principles of medicinal chemistry, combining the privileged quinoline scaffold with the modulating effects of methoxy and fluoro substituents. Its versatile reactivity allows for the construction of vast and diverse chemical libraries targeting critical enzymes in cancer and infectious diseases. This guide has provided a comprehensive overview of its properties, a rational approach to its synthesis, and a clear depiction of its application, underscoring its significant potential for the development of next-generation therapeutics.

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- To cite this document: BenchChem. [7-Fluoro-6-methoxyquinoline chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456882#7-fluoro-6-methoxyquinoline-chemical-structure-and-properties]

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